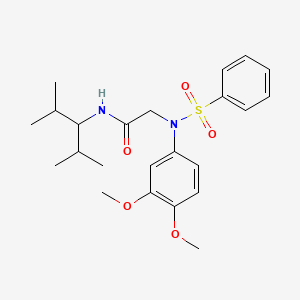![molecular formula C20H19Cl2NO3 B3935941 8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3935941.png)
8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline
Übersicht
Beschreibung
8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline, also known as DCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCQ belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of 8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, 8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. 8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline has also been shown to exhibit neuroprotective properties by protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. Additionally, 8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to be relatively non-toxic and well-tolerated in animal studies. However, there are also some limitations to using 8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline in lab experiments. For example, it may have limited solubility in certain solvents, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline. One area of research could be to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further research could be done to investigate the mechanism of action of 8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline and to identify other signaling pathways that it may modulate.
Wissenschaftliche Forschungsanwendungen
8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to exhibit anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
8-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO3/c1-14-12-16(21)13-17(22)20(14)26-11-9-24-8-10-25-18-6-2-4-15-5-3-7-23-19(15)18/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQDLIWJENIMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCOC2=CC=CC3=C2N=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(benzyloxy)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B3935879.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935883.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935894.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3935902.png)
![2-nitro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3935903.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935906.png)
![N-[2-(acetylamino)phenyl]-2-{methyl[2-(tetrahydro-2H-pyran-2-yl)ethyl]amino}acetamide](/img/structure/B3935913.png)
![3-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935926.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935938.png)
![5-bromo-2-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935947.png)
![4-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3935951.png)
![1-chloro-2-ethyl-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935959.png)